Product packaging for 2,4,4-Trimethyl-pyrrolidine(Cat. No.:CAS No. 73604-52-1)

2,4,4-Trimethyl-pyrrolidine

Cat. No.: B12912124
CAS No.: 73604-52-1
M. Wt: 113.20 g/mol
InChI Key: DMLFUWCXZHZERA-UHFFFAOYSA-N
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Description

Overview of Pyrrolidine (B122466) as a Core Heterocyclic Scaffold in Chemical Research

Pyrrolidine, a five-membered nitrogen-containing heterocycle also known as tetrahydropyrrole, serves as a fundamental scaffold in modern medicinal chemistry. tandfonline.comtandfonline.com Its structure is prevalent in numerous natural products, alkaloids, and pharmacologically significant agents, making it a versatile building block for the development of new biologically active compounds. tandfonline.comfrontiersin.org The pyrrolidine ring is a key component in many FDA-approved drugs and is widely utilized by medicinal chemists for treating various human diseases. tandfonline.comnih.gov

The significance of the pyrrolidine scaffold is amplified by several factors:

Three-Dimensionality : The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a greater exploration of pharmacophore space and increased three-dimensional coverage. nih.gov

Stereochemistry : With the potential for up to four stereogenic carbon atoms, pyrrolidines can exist as numerous stereoisomers, a crucial aspect in the design of drug candidates with specific biological profiles. nih.gov

Basicity and Nucleophilicity : The secondary amine nitrogen imparts basicity to the scaffold, and its nucleophilicity makes the N-1 position a prime site for substitutions. nih.gov

The pyrrolidine nucleus is a cornerstone in the synthesis of a wide array of therapeutic agents with applications including anticancer, antibacterial, antiviral, and anti-inflammatory properties. tandfonline.com

Significance of Alkyl-Substituted Pyrrolidines in Contemporary Organic Chemistry

Alkyl-substituted pyrrolidines are integral to the development of various pharmaceuticals. The strategic placement of alkyl groups allows for the fine-tuning of a compound's physicochemical properties, which can lead to enhanced target selectivity and reduced side effects. tandfonline.com The synthesis of these substituted pyrrolidines is a key area of research, with various methods being developed to create specific isomers and derivatives. google.comnih.gov

Research Landscape of 2,4,4-Trimethyl-pyrrolidine and Its Derivatives

The compound this compound, with its specific substitution pattern, is a subject of interest in chemical research. It and its salt forms are noted as useful research chemicals. google.compharmaffiliates.com The synthesis of specific stereoisomers, such as (S)-2,2,4-trimethylpyrrolidine and (R)-2,2,4-trimethylpyrrolidine, has been a focus of process chemistry, often starting from precursors like (S)- or (R)-3,5,5-trimethyl-pyrrolidin-2-one. google.com

Derivatives of trimethylated pyrrolidines are being explored for various applications. For example, pyrrolidine-2,4-dione (B1332186) derivatives incorporating an alkyl ether pharmacophore have been designed and synthesized, showing potential as herbicides. rsc.org The research into these derivatives often involves multi-step synthetic pathways, including substitution, acylation, and cyclization reactions. rsc.org

The table below provides a summary of key information regarding this compound and its related compounds:

Compound NameCAS NumberMolecular FormulaKey Research Area
This compound414770 (CID)C7H15NGeneral Research Chemical
(4S)-2,2,4-Trimethylpyrrolidine Hydrochloride1897428-40-8C7H16ClNUseful Research Chemical
(S)-2,2,4-trimethylpyrrolidine hydrochloride121250814 (CID)C7H16ClNSynthetic Precursor

The ongoing investigation into this compound and its derivatives highlights the continued importance of substituted pyrrolidines in the field of chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B12912124 2,4,4-Trimethyl-pyrrolidine CAS No. 73604-52-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73604-52-1

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

2,4,4-trimethylpyrrolidine

InChI

InChI=1S/C7H15N/c1-6-4-7(2,3)5-8-6/h6,8H,4-5H2,1-3H3

InChI Key

DMLFUWCXZHZERA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1)(C)C

Origin of Product

United States

Synthetic Methodologies for 2,4,4 Trimethyl Pyrrolidine and Its Derivatives

Strategies for Stereoselective Synthesis of Chiral Trimethylpyrrolidines

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has spurred the development of stereoselective methods for synthesizing chiral trimethylpyrrolidines. These strategies aim to control the three-dimensional arrangement of atoms, leading to the formation of a specific stereoisomer.

Asymmetric Construction of Substituted Chiral Pyrrolidine (B122466) Cores

The asymmetric synthesis of chiral pyrrolidine cores is a cornerstone of modern organic synthesis, providing access to a wide array of biologically active compounds. mdpi.com These methods often employ chiral auxiliaries, which are chiral molecules temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. whiterose.ac.uk After the desired stereocenter is created, the auxiliary is removed. This approach allows for the formation of diastereomers, which have different physical properties and can be separated more easily than enantiomers. whiterose.ac.uk

Another powerful technique is the use of chiral catalysts in reactions like asymmetric hydrogenation. For instance, the enantioselective intramolecular hydroamination of unactivated alkenes, catalyzed by chiral lanthanide or group 4 metal complexes, has been shown to produce chiral pyrrolidines. nih.gov Specifically, the cyclization of 2,2-dimethyl-4-pentenylamine can yield 2,4,4-trimethylpyrrolidine. nih.govuleth.ca The choice of the chiral ligand coordinated to the metal center is crucial for achieving high enantioselectivity. nih.gov

Furthermore, the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines provides a highly diastereoselective route to 2-substituted pyrrolidines. rsc.org This method is versatile, allowing for the preparation of both enantiomers of various 2-substituted pyrrolidines in high yields. rsc.org

Enantioselective Approaches to 2,2,4-Trimethylpyrrolidine (B2865414) Stereoisomers

Specific methods have been developed for the enantioselective synthesis of 2,2,4-trimethylpyrrolidine stereoisomers, which are valuable intermediates for certain therapeutic agents. google.comnewdrugapprovals.org One notable industrial process involves the enantioselective hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one. google.com This key intermediate is then reduced to afford either the (S)- or (R)-enantiomer of 2,2,4-trimethylpyrrolidine, depending on the chiral catalyst used in the hydrogenation step. google.com Chiral ruthenium catalysts with phosphine (B1218219) ligands have been employed for this transformation. google.com The resulting enantiomerically enriched trimethylpyrrolidine can then be converted to its salt, such as the hydrochloride salt, for improved stability and handling. newdrugapprovals.org

Precursor-Based Synthesis Pathways

Many synthetic routes to 2,4,4-trimethyl-pyrrolidine and its derivatives rely on the modification of readily available precursor molecules. These pathways often involve the formation of the pyrrolidine ring from a linear precursor or the transformation of an existing heterocyclic structure.

Synthesis from Pyrrolidinone Derivatives

A common and effective strategy for synthesizing pyrrolidines is through the reduction of pyrrolidinone (also known as γ-lactam) precursors. google.com For example, S-(-)-5-(3-pyridyl)-1,3,3-trimethyl-2-pyrrolidinone can be reduced using a borane-tetrahydrofuran (B86392) complex to yield S-(-)-2-(3-Pyridyl)-1,4,4-trimethylpyrrolidine. google.com Similarly, (S)-3,5,5-trimethyl-pyrrolidin-2-one is a key intermediate that can be reduced to (S)-2,2,4-trimethylpyrrolidine using reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.comgoogle.com This reduction step is a critical part of the multi-step synthesis of chiral 2,2,4-trimethylpyrrolidine from 2,2,6,6-tetramethyl-piperidin-4-one. google.com

The stereochemical integrity of the chiral centers in the pyrrolidinone is typically maintained during the reduction process, making this a reliable method for producing enantiomerically pure pyrrolidines. google.com

Ring Contraction Methodologies

Ring contraction reactions offer an elegant way to synthesize smaller rings from larger, more easily accessible ones. etsu.eduencyclopedia.pub This approach can be particularly useful for creating strained or highly substituted ring systems. A notable example is the synthesis of the 5,5-dimethyl-3-methylenepyrrolidin-2-one precursor from 2,2,6,6-tetramethyl-piperidin-4-one. google.com This transformation involves a reaction with chloroform (B151607) and a base, followed by treatment with an acid, which induces the contraction of the six-membered piperidone ring to the five-membered pyrrolidinone ring. google.com

While various types of ring contractions exist, including those induced by acids, bases, or photochemical means, the Favorskii rearrangement is a classic example of a base-induced ring contraction of α-haloketones. etsu.eduencyclopedia.pub Cationic rearrangements, such as the Wagner-Meerwein rearrangement, can also lead to ring contraction and are often driven by the formation of a more stable carbocation or the relief of ring strain. etsu.edu

Catalytic Approaches in Trimethylpyrrolidine Synthesis

Catalysis plays a pivotal role in the synthesis of trimethylpyrrolidines, offering efficient and selective methods for their preparation. Catalysts can be used to facilitate ring formation, introduce chirality, or effect specific chemical transformations.

One of the primary catalytic methods for forming the pyrrolidine ring is intramolecular hydroamination. nih.gov This reaction involves the addition of an N-H bond across a carbon-carbon double or triple bond within the same molecule. Lanthanide and Group 4 metal complexes are effective catalysts for the hydroamination of aminoalkenes to form pyrrolidines. nih.gov For instance, the cyclization of 2,2-dimethyl-4-pentenylamine to 2,4,4-trimethylpyrrolidine can be catalyzed by chiral lanthanide complexes, leading to the enantioselective formation of the product. nih.govuleth.ca Yttrium complexes have also been shown to catalyze this transformation with high yields. researchgate.net

Iridium-based catalysts are also effective for intramolecular hydroamination reactions. researchgate.netrsc.org Chiral iridium complexes bearing N-heterocyclic carbene (NHC) ligands have been developed for the enantioselective hydroamination of aminoalkenes, producing chiral pyrrolidines with high enantiomeric excess. rsc.org

Furthermore, catalytic hydrogenation is a key step in several synthetic routes. The reduction of 2,4,4-Trimethyl-pyrrole using hydrogen gas and a suitable catalyst like palladium or platinum is a viable method for producing this compound. Raney nickel has also been used as a catalyst for the hydrogenation of pyrrole (B145914) derivatives to yield trimethylpyrrolidines. researchgate.net

Synthetic Route Summary Table

Starting MaterialKey Transformation(s)ProductCatalyst/Reagent(s)Reference(s)
2,2-dimethyl-4-pentenylamineIntramolecular Hydroamination2,4,4-trimethylpyrrolidineChiral Lanthanide or Yttrium Complexes nih.gov, uleth.ca, researchgate.net
5,5-dimethyl-3-methylenepyrrolidin-2-oneEnantioselective Hydrogenation, Reduction(S)- or (R)-2,2,4-trimethylpyrrolidineChiral Ru-phosphine catalyst, LiAlH₄ google.com
S-(-)-5-(3-pyridyl)-1,3,3-trimethyl-2-pyrrolidinoneReductionS-(-)-2-(3-Pyridyl)-1,4,4-trimethylpyrrolidineBorane-tetrahydrofuran google.com
2,2,6,6-tetramethyl-piperidin-4-oneRing Contraction, Hydrogenation, Reduction(S)- or (R)-2,2,4-trimethylpyrrolidineCHCl₃/Base, Acid, Chiral Ru catalyst, LiAlH₄ google.com
2,4,4-Trimethyl-pyrroleCatalytic HydrogenationThis compoundH₂, Pd or Pt catalyst

Organocatalytic Methods for Pyrrolidine Scaffolds

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a green and efficient alternative to traditional metal-based catalysts. researchgate.netbenthamdirect.com These methods often provide high levels of stereoselectivity under mild reaction conditions. researchgate.net

Cycloaddition reactions, particularly [3+2] cycloadditions of azomethine ylides, represent a direct and highly effective route to pyrrolidine derivatives. benthamdirect.com The use of organocatalysts like proline and its derivatives, thioureas, and phosphoric acids can promote these reactions, leading to chiral pyrrolidines with good yields and high stereoselectivity. benthamdirect.com For instance, the [3+2] cycloaddition between an acrolein and an in situ generated acyclic azomethine ylide, catalyzed by L-proline, can produce C-3 unsubstituted pyrrolidines with complete diastereomeric control and up to 80% enantiomeric excess. researchgate.net

Another significant organocatalytic approach involves the conjugate addition of nitrogen nucleophiles to α,β-unsaturated compounds. acs.org For example, an enantioselective one-pot synthesis of various pyrrolidine core structures can be achieved starting from glycine (B1666218) esters. This method combines several organocatalytic reactions, including an asymmetric conjugate addition using a chiral phase transfer catalyst. acs.org

Table 1: Examples of Organocatalytic Reactions for Pyrrolidine Synthesis

Catalyst TypeReaction TypeStarting MaterialsProduct TypeKey Features
Proline[3+2] CycloadditionAcrolein, Azomethine YlideC-3 Unsubstituted PyrrolidinesHigh diastereoselectivity, good enantioselectivity. researchgate.net
Chiral Phosphoric AcidIntramolecular Aza-Michael AdditionAmino-thioesterSpirocyclic PyrrolidinesHigh yields and enantioselectivity. whiterose.ac.uk
Chiral Phase Transfer CatalystAsymmetric Conjugate AdditionGlycine Ester, α,β-EnoneSubstituted PyrrolidinesOne-pot synthesis, high enantioselectivity. acs.org

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis provides a versatile and efficient means for constructing pyrrolidine rings through various cyclization strategies. These methods often exhibit high atom economy and can be rendered enantioselective through the use of chiral ligands. rsc.org

One prominent method is the [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with unsaturated partners like alkynes, alkenes, or nitriles. rsc.orgresearchgate.net This approach, catalyzed by metals such as rhodium, cobalt, and nickel, offers a direct route to fused pyrrolidine systems. rsc.org For example, rhodium complexes have been successfully employed in the cyclization of unsaturated amines to yield pyrrolidines and pyrrolidinones. acs.org Similarly, titanium-mediated intermolecular [2+2+2] cycloaddition of dipropargyl amine with an alkyne can produce isoindoline (B1297411) derivatives. rsc.org

Palladium-catalyzed reactions also play a crucial role. For instance, a cascade C-H arylation/C-H amination sequence can be used to synthesize 2-aryl-1-pyrrolines. rsc.org Another palladium(II)-catalyzed method involves the cyclization of imines to form 1-pyrrolines through an intramolecular C-H dehydrogenative 5-exo cyclization. rsc.org

Table 2: Transition Metal-Catalyzed Pyrrolidine Synthesis

Metal CatalystReaction TypeSubstratesProduct
Rhodium[2+2+2] CycloadditionNitrogen-linked 1,6-diynes, AlkynesFused Pyrrolidines rsc.org
Titanium[2+2+2] CycloadditionDipropargyl amine, AlkyneIsoindoline rsc.org
PalladiumC-H Arylation/Amination-2-Aryl-1-pyrrolines rsc.org
IridiumIminyl-Radical CyclizationO-acyl oximes, Silyl (B83357) enol ethersSubstituted Pyrrolines rsc.org

Intramolecular Cyclization Reactions in Pyrrolidine Formation

Intramolecular cyclization reactions are powerful strategies for the stereocontrolled synthesis of pyrrolidine rings from acyclic precursors.

Intramolecular Aza-Michael Reactions

The intramolecular aza-Michael addition is a widely used method for forming the pyrrolidine ring. whiterose.ac.ukrsc.org This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. whiterose.ac.uk Chiral Brønsted acids, such as phosphoric acids, have been shown to be effective catalysts for enantioselective intramolecular aza-Michael additions, leading to the synthesis of enantioenriched 2-substituted pyrrolidines. rsc.org For example, the reaction of enone carbamates catalyzed by a chiral phosphoric acid can proceed with high enantioselectivity. rsc.org This strategy has also been applied to the synthesis of fluorinated pyrrolidine derivatives through the cyclization of an aminofluorovinylsulfone. nih.govacs.org

Metalloradical Cyclisation Techniques

Metalloradical catalysis offers a novel approach to radical cyclization reactions, allowing for the use of saturated C-H substrates. nih.govscispace.com This strategy is fundamentally different from traditional radical cyclizations that require unsaturated starting materials. nih.govacs.org

A cobalt(II)-based catalytic system has been developed for the enantioselective radical alkylation of C(sp³)-H bonds. nih.govscispace.com This method enables the efficient construction of chiral pyrrolidines from readily available open-chain aldehydes. nih.govacs.org The reaction proceeds through a stepwise radical mechanism involving a metalloradical C-H alkylation. scispace.com This cobalt-catalyzed radical cyclization has been successfully applied to the synthesis of various five-membered ring compounds. nih.govresearchgate.net

Green Chemistry Principles in Pyrrolidine Synthesis

The principles of green chemistry are increasingly being incorporated into synthetic methodologies to minimize environmental impact. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions.

Solvent-Free and Aqueous Medium Reaction Conditions

Performing reactions in water or under solvent-free conditions is a key aspect of green chemistry. rsc.org These approaches reduce the use of hazardous organic solvents, which are often a major source of chemical waste. nih.gov

The synthesis of N-methylpyrrolidine has been successfully achieved in an aqueous medium using methylamine (B109427) and 1,4-dibromobutane (B41627) with potassium carbonate as an inexpensive and environmentally friendly catalyst. researchgate.net This process operates at a moderate temperature of 90°C. researchgate.net

Furthermore, the use of supramolecular catalysts like β-cyclodextrin in a water-ethanol medium has been demonstrated for the eco-friendly, one-pot, three-component synthesis of substituted pyrrolidin-2-ones. nih.govbohrium.com This metal-free approach proceeds at room temperature and avoids the use of harmful organic solvents. nih.gov Solvent-free conditions have also been explored for organocatalytic reactions, showing that they can be a viable alternative to conventional organic solvents without compromising reaction performance. nih.gov

Catalyst-Free Approaches

The synthesis of this compound without the use of traditional catalysts, such as metals or enzymes, can be achieved through chemical reduction methodologies. These approaches are significant in synthetic organic chemistry as they can offer alternative pathways that may avoid catalyst poisoning, reduce costs, and simplify product purification.

One notable catalyst-free approach for the synthesis of this compound involves the reduction of a lactam precursor, specifically 3,5,5-trimethyl-pyrrolidin-2-one. This method utilizes a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to convert the carbonyl group of the lactam into a methylene (B1212753) group, thereby forming the desired pyrrolidine ring. google.comgoogle.comnewdrugapprovals.orgorganicchemistrydata.orgmasterorganicchemistry.com While this reaction requires a stoichiometric amount of the reducing agent, it is considered a catalyst-free process in the context of avoiding catalytic systems that are regenerated during the reaction.

The synthesis of the precursor, (S)-3,5,5-trimethyl-pyrrolidin-2-one, can be part of a multi-step process that begins with the ring contraction of 2,2,6,6-tetramethyl-piperidin-4-one. google.comnewdrugapprovals.org This is followed by an enantioselective hydrogenation to yield the desired chiral pyrrolidinone. google.com

The subsequent reduction of the pyrrolidinone is a key step. For instance, (S)-3,5,5-trimethyl-pyrrolidin-2-one can be reduced with lithium aluminum hydride in a suitable solvent like tetrahydrofuran (B95107) (THF). newdrugapprovals.org The reaction is typically carried out at an elevated temperature to ensure complete conversion. One documented procedure involves charging a reactor with LiAlH₄ in THF and heating it to around 30°C. A solution of (S)-3,5,5-trimethyl-pyrrolidin-2-one in THF is then added, and the reaction temperature is maintained between 30 to 40°C during the addition. Afterward, the mixture is heated to approximately 60-63°C and stirred overnight to complete the reduction to (S)-2,2,4-trimethylpyrrolidine. newdrugapprovals.org

Another example of this reduction involves charging a reactor with lithium aluminum hydride and 2-methyltetrahydrofuran (B130290) (2-MeTHF) and heating the mixture to 60°C. A solution of (S)-3,5,5-trimethyl-pyrrolidin-2-one in 2-MeTHF is then added to the reactor. newdrugapprovals.org

The table below summarizes the key aspects of this catalyst-free reduction approach.

Table 1. Catalyst-Free Reduction for the Synthesis of (S)-2,2,4-trimethylpyrrolidine

Starting MaterialReducing AgentSolventReaction TemperatureProductYield
(S)-3,5,5-trimethyl-pyrrolidin-2-oneLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)30-63°C(S)-2,2,4-trimethylpyrrolidine82%
(S)-3,5,5-trimethyl-pyrrolidin-2-oneLithium aluminum hydride (LiAlH₄)2-Methyltetrahydrofuran (2-MeTHF)60°C(S)-2,2,4-trimethylpyrrolidineNot specified

Data sourced from patent and drug approval literature. newdrugapprovals.org

Other established catalyst-free methods for the synthesis of the pyrrolidine ring, in general, include thermal cyclization reactions and the Hofmann-Löffler-Freytag reaction. rsc.orgacs.orgrsc.orgambeed.comwikipedia.org The Hofmann-Löffler-Freytag reaction, for example, involves the thermal or photochemical decomposition of an N-halogenated amine in the presence of a strong acid to form a pyrrolidine ring through a radical-mediated intramolecular hydrogen atom transfer. acs.orgambeed.comwikipedia.orgnih.govpharma.hr Similarly, certain N-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienes can undergo thermal intramolecular cyclization to yield pyrroline (B1223166) derivatives, which can be further reduced to pyrrolidines. rsc.orgrsc.org However, the application of these specific catalyst-free methods for the synthesis of the sterically hindered this compound is not extensively documented in the scientific literature.

Multicomponent reactions (MCRs) can also offer catalyst-free pathways to highly substituted pyrrolidines. tandfonline.com For instance, the reaction of chalcone (B49325) derivatives, isatin, and L-4-thiazolidine carboxylic acid in methanol (B129727) can produce thiazole-pyrrolidine hybrids without a catalyst. tandfonline.com While these examples showcase the feasibility of catalyst-free pyrrolidine synthesis, their adaptation for producing this compound would require specific substrates and reaction development.

Chemical Reactivity and Reaction Mechanisms of 2,4,4 Trimethyl Pyrrolidine Systems

Electrophilic and Nucleophilic Reactions of the Pyrrolidine (B122466) Ring

Cyclic N-oxides, or nitrones, derived from pyrrolidine systems are versatile intermediates in organic synthesis. mdpi.com 2,4,4-Trimethyl-1-pyrroline 1-oxide, a prominent example, demonstrates characteristic reactivity. acs.orgacs.org The N-oxide functional group enhances the electrophilicity of the carbon atom adjacent to the nitrogen, making it susceptible to nucleophilic attack. thieme-connect.de

Treatment of 2,4,4-trimethyl-1-pyrroline 1-oxide with acetic anhydride (B1165640) does not lead to a simple diacetyl compound but instead yields a crystalline derivative, C₁₁H₁₇NO₃, through a more complex rearrangement. acs.org This product's structure was confirmed through spectroscopic methods and subsequent chemical transformations. For instance, hydrogenation of this derivative over a palladized charcoal catalyst resulted in the uptake of one mole of hydrogen and the formation of a new compound with an additional secondary methyl group. acs.org

Furthermore, the reaction of this N-oxide with benzoyl chloride under Schotten-Baumann conditions smoothly produces a ketobenzoate. acs.org These reactions highlight the unique reactivity imparted by the N-oxide functionality, which can be exploited for the synthesis of complex molecules. The nitrone also participates in nucleophilic addition reactions; for instance, the addition of water to 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (a related compound) can be catalyzed by metal ions. nih.gov

Table 1: Selected Reactions of 2,4,4-Trimethyl-1-pyrroline 1-oxide

ReagentConditionsProduct DescriptionReference
Acetic AnhydrideCarbon tetrachloride, -20°CA crystalline derivative (C₁₁H₁₇NO₃), not the expected diacetyl compound. acs.org
Benzoyl ChlorideSchotten-BaumannA ketobenzoate derivative. acs.org
H₂/Pd-C-Hydrogenation product with an added secondary methyl group (from the rearranged acetate (B1210297) product). acs.org

Pyrrolidine and its derivatives are well-known catalysts and reactants in condensation reactions with carbonyl compounds. fiveable.melibretexts.org These reactions typically proceed through the formation of an enamine or an iminium ion intermediate. mdpi.commasterorganicchemistry.com The reaction of pyrrolidine with α,β-unsaturated carbonyl compounds can lead to either 1,2-addition to the carbonyl group or 1,4-conjugate addition (Michael addition), depending on the substitution pattern of the enone and the reaction conditions. nih.gov

For example, the condensation of cyclopentadiene (B3395910) with crotonaldehyde (B89634) in the presence of catalytic pyrrolidine and water can lead to different products. nih.gov These condensation reactions are fundamental in C-C bond formation.

Pyrrolidine can also react with aldehydes and another amine in a three-component reaction, known as the A³ coupling (Aldehyde-Alkyne-Amine). While not a direct condensation with an amine, it showcases the role of pyrrolidine in facilitating multi-component reactions. In some cases, redox-A³ reactions can occur, leading to ring-functionalized products. nih.gov The condensation of amines with quinones, a process that can be bio-inspired, often involves a 1,5-proton shift and can lead to the formation of N,O-acetals, particularly with substituted pyrrolidines like 2-methylpyrrolidine. nih.gov

Addition and Cycloaddition Reactions

Derivatives of 2,4,4-trimethyl-pyrrolidine are pivotal in asymmetric catalysis, particularly in various addition and cycloaddition reactions. nih.gov The chiral environment provided by these catalysts allows for the stereoselective formation of complex molecules.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. libretexts.org Pyrrolidine-based organocatalysts, often derived from proline, have proven to be highly effective in promoting asymmetric Michael additions. rsc.orgnih.govresearchgate.net These catalysts activate the carbonyl compound by forming a nucleophilic enamine intermediate.

Novel bifunctional organocatalysts based on the pyrrolidine structure have been synthesized and successfully applied in the asymmetric Michael addition of aldehydes and ketones to nitroolefins. rsc.org These catalysts can achieve high catalytic efficiency, with nearly quantitative yields and excellent stereoselectivity (up to 98:2 dr and 99% ee) in many cases. rsc.org The catalyst's structure can be fine-tuned to optimize performance. For instance, silylated perhydroindolinylmethanol, a pyrrolidine-containing catalyst, has shown excellent stereoselectivity in the Michael reaction of aldehydes to nitroalkenes. nih.gov

Table 2: Performance of Pyrrolidine-Based Catalysts in Asymmetric Michael Additions

Catalyst TypeReactantsDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Bifunctional Pyrrolidine-basedAldehydes + NitroolefinsUp to 98:2Up to 97% rsc.org
Bifunctional Pyrrolidine-basedKetones + NitroolefinsUp to 98:2Up to 99% rsc.org
Pyrrolidine-pyridine baseKetones + ChalconesUp to >99:1Up to 100% researchgate.net
Silylated perhydroindolinylmethanolAldehydes + NitroalkenesExcellent- nih.gov

The cross-aldol reaction, which involves the reaction of two different carbonyl compounds, is a powerful tool for constructing carbon-carbon bonds. youtube.comyoutube.com Asymmetric cross-aldol reactions can be efficiently catalyzed by chiral pyrrolidine derivatives, such as those derived from proline. nih.govresearchgate.net These catalysts operate through an enamine-based mechanism, similar to Michael additions. mdpi.com

Pyrrolidine-based organocatalysts have been developed to catalyze the direct cross-aldol reaction between ketones and aldehydes, including challenging substrates like trifluoroacetaldehyde (B10831) ethyl hemiacetal, affording β-hydroxy-β-trifluoromethylated ketones in good yields. researchgate.net The design of the catalyst, including the presence of additional stereocenters and functional groups, can significantly influence the reaction's outcome. For example, pyrrolidine-based organocatalysts derived from tartaric and glyceric acids have been synthesized and evaluated. nih.gov Foldamers containing pairs of pyrrolidine-derived β-amino acid residues have also been shown to catalyze crossed aldol (B89426) condensations, where the specific geometry of the pyrrolidine units enhances the reaction rate. wisc.edu

Pyrrolidinone, a lactam derivative of pyrrolidine, is a valuable scaffold in medicinal chemistry and a precursor in various cycloaddition reactions. nih.gov These reactions provide access to complex polycyclic structures containing the pyrrolidine core. rsc.org

One of the most important cycloaddition reactions involving pyrrolidine derivatives is the [3+2] cycloaddition of azomethine ylides. acs.org These ylides can be generated in situ from the condensation of α-amino acids or their esters with aldehydes or ketones. The subsequent reaction with a dipolarophile, such as an alkene, leads to the formation of a substituted pyrrolidine ring. This method has been used to synthesize densely substituted pyrrolidines with high diastereoselectivity. acs.org For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag₂CO₃, yields proline derivatives with up to four stereogenic centers. acs.org

Furthermore, dearomative (4+3) cycloaddition reactions of 3-alkenylpyrroles with oxyallyl cations can produce cyclohepta[b]pyrroles, which are structurally complex and have potential biological activity. uchicago.edu


Substitution and Functionalization Reactions

The pyrrolidine ring, particularly the nitrogen atom, is susceptible to a variety of substitution and functionalization reactions, allowing for the introduction of diverse chemical moieties.

Acylation and Alkylation of Pyrrolidine Derivatives

The secondary amine of this compound serves as a nucleophilic center for acylation and alkylation reactions. Acylation typically involves the reaction with acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. This results in the formation of N-acylpyrrolidines. For instance, the acylation of pyrrolidine-2,4-diones at the C-3 position can be achieved using acid chlorides in the presence of a Lewis acid like boron trifluoride–diethyl etherate. rsc.org This process leads to the formation of 3-acyltetramic acids. rsc.org

Alkylation of the pyrrolidine nitrogen introduces an alkyl group, converting the secondary amine into a tertiary amine. This can be accomplished using various alkylating agents such as alkyl halides. The reactivity in these reactions is influenced by steric hindrance around the nitrogen atom and the nature of the alkylating agent.

The table below summarizes typical conditions for the acylation of related pyrrolidine systems.

Reaction TypeSubstrateReagentCatalyst/ConditionsProductReference
AcylationPyrrolidine-2,4-dionesAcid ChloridesBoron trifluoride–diethyl ether3-Acyltetramic acids rsc.org
Friedel-Crafts AcylationN-p-toluenesulfonylpyrrole1-Naphthoyl chlorideAlCl₃N-p-toluenesulfonyl-2-phenyl-4-(1-naphthoyl)pyrrole nih.gov

Halogenation of Pyrrolidine Frameworks

The halogenation of pyrrolidine systems can occur at different positions depending on the reaction conditions and the substrate. The introduction of a halogen atom can proceed via free radical or electrophilic substitution mechanisms. wikipedia.org The reactivity of halogens follows the order F₂ > Cl₂ > Br₂ > I₂. mt.com

Thermodynamic studies on the halogenation of pyrrolidinium-based ionic liquids have shown that fluorination and chlorination are generally favorable at all sites. acs.org Bromination, however, can be thermodynamically disfavored at certain positions due to steric hindrance. acs.org For instance, the halogenation of carbon atoms within the pyrrolidine ring is often more favorable than halogenation at the nitrogen atom, especially when bulky substituents are present. acs.org The stereoselective reduction of 2,3-dialkyl-3-chloro-1-pyrrolines has been shown to produce cis-2,3-dialkyl-3-chloropyrrolidines. nih.gov

The following table presents thermodynamic data for the halogenation of a protonated pyrrolidine system.

ReactionSiteΔG (kJ/mol)Thermodynamic FeasibilityReference
FluorinationC1FavorableYes acs.org
ChlorinationC1FavorableYes acs.org
BrominationC1+41.1No acs.org
Bromination-NH₂--68.6Yes acs.org

Acid-Catalyzed Transformations and Rearrangements

Strong acids can catalyze a variety of transformations and rearrangements in pyrrolidine systems, leading to the formation of new ring structures or functionalized derivatives.

Reactions with Strong Acids (e.g., Trifluoroacetic Acid)

Trifluoroacetic acid (TFA), a strong organic acid (pKa = 0.52), can induce significant chemical changes in pyrrolidine derivatives. wikipedia.org For example, the treatment of certain substituted pyrrolidines with TFA can lead to the formation of pyrroles through a series of elimination and rearrangement reactions. researchgate.net The reaction of 2-alkylidene-4-methoxypyrrolidines with TFA can result in a mixture of pyrroles and indoles, depending on the substrate and reaction conditions. researchgate.net

Furthermore, TFA can be utilized as a fluorine source in reductive trifluoroethylation reactions of amines. nih.gov In the presence of a reducing agent like phenylsilane, secondary amines such as this compound can be converted to their N-trifluoroethyl derivatives. nih.gov The acidity of the carboxylic acid used has been shown to influence the product distribution between the N-alkylated amine and the corresponding amide. nih.gov

Tautomeric Rearrangements within Pyrrolidinone Systems

Pyrrolidinone systems, which can be derived from this compound, can exist in tautomeric forms, most commonly the lactam and lactim forms. The equilibrium between these tautomers is influenced by the solvent and the presence of substituents. researchgate.net In the gas phase and in aqueous solution, the lactam form of 2-pyrrolidone is generally the more thermodynamically stable tautomer. researchgate.net However, the lactim tautomer, pyrroline-2-ol, can participate in complexation reactions with metal ions. researchgate.net

Computational studies have been employed to understand the energetics and equilibrium of these tautomeric systems. The study of tautomerism is crucial as the different forms can exhibit distinct chemical reactivity. For instance, in substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, the broadening of peaks in ¹³C NMR spectra in a hydrogen-bond accepting solvent like DMSO is attributed to the tautomerism between different enol forms. nih.gov

Reduction and Oxidation Chemistry in Pyrrolidine Systems

The pyrrolidine ring and its derivatives can undergo both reduction and oxidation reactions, altering the saturation level and functional groups of the molecule.

A notable reduction reaction is the conversion of chiral 3,5,5-trimethylpyrrolidin-2-ones to the corresponding 2,2,4-trimethylpyrrolidines. Specifically, (S)-3,5,5-trimethylpyrrolidin-2-one can be reduced to (S)-2,2,4-trimethylpyrrolidine, and the (R)-enantiomer can be similarly transformed. google.com This reduction is typically achieved using a hydride-based reducing agent. google.com The resulting amine is often treated with an acid, such as hydrochloric acid, to form a more stable salt. google.com

The oxidation of pyrrolidine systems can lead to a variety of products, including pyrrolinones, pyrroles, or ring-opened compounds, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not extensively detailed in the reviewed literature, general principles of amine and alkane oxidation would apply. The presence of the tertiary carbon at the C-4 position and the secondary amine provides potential sites for oxidative transformation.

Computational and Theoretical Investigations of Trimethylpyrrolidine Structures

Density Functional Theory (DFT) Studies

DFT has become a cornerstone in the computational analysis of pyrrolidine (B122466) derivatives, offering deep insights into their electronic structure and conformational preferences.

DFT calculations are instrumental in determining key quantum chemical parameters that govern the reactivity and stability of molecules. For pyrrolidine derivatives, these parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various reactivity descriptors, have been extensively studied. aip.orgscience.gov

In the case of 2,4,4-trimethyl-pyrrolidine, the three methyl groups are expected to increase the electron density of the pyrrolidine ring, thereby influencing its reactivity. Theoretical investigations on various substituted pyrrolidines have shown that DFT methods, such as B3LYP with a 6-31G* basis set, can reliably predict these electronic properties. aip.org

Table 1: Representative Quantum Chemical Parameters for Pyrrolidine Derivatives (Illustrative) Note: This table is illustrative and based on general findings for substituted pyrrolidines, not specific to this compound.

ParameterTypical Value Range for Substituted Pyrrolidines (a.u.)Significance
EHOMO-0.2 to -0.3Electron-donating ability
ELUMO0.05 to 0.15Electron-accepting ability
Energy Gap (ΔE)0.25 to 0.45Chemical reactivity and stability

The pyrrolidine ring is not planar and exists in various puckered conformations, most notably the "envelope" and "twist" forms. DFT calculations have been successfully employed to determine the relative energies of these conformers and the energy barriers between them. For the parent pyrrolidine, the envelope conformation where the nitrogen atom is out of the plane of the four carbon atoms is generally the most stable. aip.org

The introduction of substituents, such as the three methyl groups in this compound, will have a significant impact on the conformational preferences and the energy landscape. The steric interactions between the methyl groups will likely favor specific conformations that minimize these repulsive forces. DFT studies on substituted pyrrolidines have shown that the energy difference between conformers can be on the order of a few kcal/mol. researchgate.netacs.org

For this compound, a detailed conformational analysis using DFT would be necessary to precisely determine the most stable conformer and the rotational energy barriers. Such studies would typically involve geometry optimization of various possible conformations and the calculation of their relative energies.

Molecular Dynamics and Conformational Landscapes

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of flexible molecules like this compound over time.

The puckering of the five-membered pyrrolidine ring can be described by a pseudorotational coordinate. The potential energy surface along this coordinate reveals the low-energy conformations and the pathways for their interconversion. Studies on the parent pyrrolidine have shown that the barrier to pseudorotation is relatively low, indicating that the ring is quite flexible. aip.org

The presence of the gem-dimethyl group at the 4-position and the methyl group at the 2-position in this compound will significantly alter the pseudorotational potential. The steric bulk of these groups will create higher energy barriers for certain puckering modes and may lock the ring into a more restricted set of conformations compared to the unsubstituted pyrrolidine. While specific MD studies on this compound are lacking, research on other substituted pyrrolidines confirms that substituents play a crucial role in defining the accessible conformational space.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable computational tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For a molecule like this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom due to the lone pair of electrons. This makes the nitrogen atom the primary site for protonation and interaction with electrophiles. The methyl groups, being electron-donating, would slightly increase the negative potential around the nitrogen compared to the unsubstituted pyrrolidine.

MEP analysis of various fulleropyrrolidine derivatives has demonstrated the utility of this method in identifying reactive sites and understanding intermolecular interactions. researchgate.net

Hydrogen Bonding Interactions and Association Energies in Pyrrolidine-Related Systems

The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor. This ability to form hydrogen bonds is crucial for the intermolecular interactions of pyrrolidine derivatives.

Infrared spectroscopy and computational studies have been used to investigate the self-association of pyrrolidine through hydrogen bonding in non-polar solvents. aip.org The formation of dimers and higher-order aggregates has been observed. The strength of these hydrogen bonds can be quantified by calculating the association energies.

For this compound, the presence of the methyl groups will sterically hinder the approach of other molecules to the N-H group, potentially weakening its ability to act as a hydrogen bond donor compared to unsubstituted pyrrolidine. However, the nitrogen atom will still be a potent hydrogen bond acceptor. The association energies for hydrogen-bonded complexes involving this compound could be calculated using high-level quantum chemical methods to provide a quantitative measure of these interactions. Studies on the hydrogen bonding of piperidine (B6355638) with methanol (B129727) have shown that association energies can be on the order of a few kcal/mol. acs.org

Catalytic Applications of Pyrrolidine Based Systems

Organocatalysis Utilizing Pyrrolidine (B122466) Derivatives

Pyrrolidine derivatives have emerged as powerful organocatalysts, mediating a wide range of asymmetric transformations with high efficiency and stereoselectivity. beilstein-journals.orgnih.gov The secondary amine of the pyrrolidine ring is crucial for its catalytic activity, typically operating through enamine or iminium ion intermediates.

The asymmetric Michael addition, a fundamental reaction for the formation of carbon-carbon bonds, has been successfully catalyzed by various chiral pyrrolidine derivatives. beilstein-journals.org140.122.64mdpi.com These organocatalysts facilitate the conjugate addition of nucleophiles, such as aldehydes and ketones, to α,β-unsaturated compounds like nitroolefins.

Several studies have demonstrated the efficacy of different pyrrolidine-based catalysts in this transformation. For instance, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and found to be effective for the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities of up to 85% ee. beilstein-journals.org In these reactions, linear aliphatic aldehydes react with β-nitrostyrene to yield the corresponding Michael adducts with good yields and moderate to good diastereoselectivity in favor of the syn-diastereoisomer. beilstein-journals.org The reaction of butyraldehyde (B50154) with other trans-β-nitroolefins also proceeds with moderate to good diastereoselectivity and enantioselectivities ranging from 72-84% ee. beilstein-journals.org

The choice of solvent and reaction temperature significantly influences the outcome of these reactions. Studies have shown that using methylcyclohexane (B89554) as the solvent at 0 °C can lead to high yields (87%), good diastereoselectivity (92:8 syn/anti), and an enantioselectivity of 85% ee for the major syn-adduct. beilstein-journals.org Pyrrolidine-oxadiazolone conjugates have also been developed as efficient organocatalysts for asymmetric Michael reactions, affording high chemical yields (up to 97%) and excellent stereoselectivities (diastereomeric ratio >97:3 and up to 99% ee), often within short reaction times. acs.org

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by Pyrrolidine Derivatives

Catalyst Aldehyde Nitroolefin Solvent Temp (°C) Yield (%) dr (syn:anti) ee (%) (syn)
OC4 beilstein-journals.org 3-Phenylpropionaldehyde trans-β-Nitrostyrene CH₂Cl₂ rt 99 88:12 75
OC4 beilstein-journals.org 3-Phenylpropionaldehyde trans-β-Nitrostyrene Methylcyclohexane 0 87 92:8 85
Pyrrolidinyl–camphor derivative 140.122.64 Isobutyraldehyde trans-β-Nitrostyrene Toluene rt 92 - 94
Pyrrolidine-oxadiazolone conjugate acs.org Propanal trans-β-Nitrostyrene Toluene rt 97 >97:3 99

The enantioselective aldol (B89426) reaction is another cornerstone of asymmetric synthesis where pyrrolidine-based organocatalysts have demonstrated remarkable success. pnas.org140.122.64 These catalysts facilitate the direct aldol reaction between a ketone donor and an aldehyde acceptor, leading to the formation of β-hydroxy carbonyl compounds with high stereocontrol.

L-prolinamides, derived from L-proline and various amines, have been identified as a class of efficient catalysts for direct aldol reactions. pnas.org The structural features of the prolinamide, particularly the presence of a terminal hydroxyl group, can significantly enhance both the catalytic activity and the enantioselectivity. pnas.org This is attributed to the potential for the hydroxyl group to form an additional hydrogen bond with the aldehyde substrate, leading to a more organized transition state. For example, L-prolinamides derived from α,β-hydroxyamines have shown high catalytic efficiency. pnas.org

The scope of these catalysts extends to a variety of aldehydes, including both aromatic and aliphatic ones, reacting with acetone (B3395972) to produce aldol adducts in moderate to high yields and with enantioselectivities ranging from 78% to over 99% ee. pnas.org Water-compatible organocatalysts bearing a pyrrolidinyl moiety have also been developed, demonstrating the versatility of these systems in environmentally benign solvent systems. 140.122.64

Table 2: Enantioselective Aldol Reaction of Aldehydes with Ketones Catalyzed by Pyrrolidine Derivatives

The efficiency of many pyrrolidine-based organocatalytic systems is significantly enhanced by the presence of a hydrogen-bonding donor group, either as part of the catalyst scaffold or as an additive. nih.govprinceton.edumdpi.com This hydrogen-bonding interaction plays a crucial role in activating the electrophile and organizing the transition state, thereby influencing both the reaction rate and the stereoselectivity. princeton.eduresearchgate.net

In proline-catalyzed reactions, the carboxylic acid group acts as a hydrogen-bond donor, orienting and activating the electrophilic partner. princeton.edu This bifunctional activation, where the pyrrolidine amine forms a nucleophilic enamine and the acidic group activates the electrophile, is key to achieving high levels of stereocontrol. princeton.edu This principle has inspired the design of numerous pyrrolidine derivatives incorporating other hydrogen-bond donor motifs, such as thioureas, squaramides, and phenols. mdpi.comnih.gov

For example, in the Michael addition of ketones to nitroolefins, bifunctional pyrrolidine/thiourea (B124793) catalysts utilize the double hydrogen-bonding ability of the thiourea moiety to interact with the nitro group of the electrophile. mdpi.com This interaction lowers the energy of the transition state and directs the facial approach of the nucleophilic enamine. Similarly, in aldol reactions, the amide N-H of prolinamides or the hydroxyl group in hydroxyproline (B1673980) derivatives can form hydrogen bonds with the aldehyde acceptor, leading to enhanced enantioselectivity. pnas.org The acidity of the hydrogen-bond donor is a critical factor, with more acidic donors often leading to higher reactivity and selectivity. 140.122.64

Role as Ligands in Transition Metal Catalysis

In addition to their role in organocatalysis, pyrrolidine derivatives are widely employed as chiral ligands in transition metal-catalyzed reactions. The pyrrolidine scaffold provides a robust framework for the introduction of various donor atoms, allowing for the synthesis of a diverse range of ligands that can coordinate to different metal centers.

A variety of transition metal complexes featuring pyrrolidine-based ligands have been synthesized and characterized. These complexes often exhibit interesting structural features and catalytic activities. The synthesis typically involves the reaction of a suitable pyrrolidine-derived ligand with a metal salt.

Characterization of these complexes is carried out using a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the donor groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of the complex in solution. rdd.edu.iqresearchgate.net Electronic spectra (UV-Vis) can give insights into the geometry of the complex. researchgate.netnih.gov Magnetic susceptibility measurements help to determine the oxidation state and spin state of the metal ion. researchgate.netresearchgate.net

For example, complexes of Co(II), Ni(II), and Cu(I) with potassium 1,3-dipyrrolidinopropan-2-O-xanthate have been prepared and characterized. researchgate.net The IR spectra of these complexes show characteristic shifts in the C=S and C-O-C stretching frequencies upon coordination. Magnetic susceptibility measurements indicated that the Co(II) and Ni(II) complexes are paramagnetic with octahedral geometry, while the Cu(I) complex is diamagnetic. researchgate.net Similarly, palladium(II) complexes with mixed ligands of pyrrolidine dithiocarbamate (B8719985) and phosphines have been synthesized and characterized, with the pyrrolidine dithiocarbamate ligand acting as either a bidentate or a monodentate ligand depending on the nature of the phosphine (B1218219) co-ligand. rdd.edu.iq

For instance, X-ray diffraction studies of lutetium(III) complexes with pyrrolidine-derived phenanthroline diamides have revealed that the coordination number of the metal ion can be influenced by the substituents on the phenanthroline core. nih.gov In some cases, the lutetium ion is nine-coordinate, with the ligand and two bidentate nitrate (B79036) anions in the coordination sphere. nih.gov In another example, the "extended-reach" sulfur donor ligand N,N'-ethylenebis(pyrrolidine-2-thione) (EBPT) forms complexes with various transition metals where the ligand bridges metal centers to form polymeric chains or discrete macrocyclic rings. acs.org The X-ray crystal structure of [CoCl₂(EBPT)]₂ showed the formation of an 18-membered ring. acs.org

These coordination studies are crucial for understanding the structure-activity relationships in catalysis, as the geometry and electronic properties of the metal complex, dictated by the coordinating ligand, directly influence its catalytic performance.

Pyrrolidine Derivatives as Chiral Auxiliaries and Ligands in Asymmetric Transformations

The utility of pyrrolidine scaffolds in asymmetric catalysis is well-established, with numerous derivatives serving as highly effective chiral auxiliaries and ligands. The structural rigidity and the presence of stereogenic centers on the pyrrolidine ring allow for excellent stereochemical control in a variety of chemical transformations. While the parent 2,4,4-trimethyl-pyrrolidine itself is not extensively documented as a standalone chiral auxiliary, its formation through asymmetric synthesis and the application of its derivatives highlight the importance of this structural motif.

Research into the catalytic applications of pyrrolidine systems has demonstrated that derivatives of this compound can act as crucial components in asymmetric synthesis. These applications primarily involve the use of more complex molecules that incorporate the this compound framework to create a chiral environment for catalytic reactions.

One notable application is in the field of intramolecular hydroamination, a powerful method for the synthesis of nitrogen-containing heterocycles. In this context, chiral ligands derived from other precursors are used to catalyze the asymmetric cyclization of amino-olefins to produce enantiomerically enriched pyrrolidine derivatives, including this compound.

For instance, studies on the intramolecular asymmetric hydroamination of 1,1-dimethyl-but-3-enylamine have shown the formation of this compound with modest enantiomeric excess. The use of newly designed axially chiral secondary diamine ligands complexed with ytterbium has been explored for this transformation. These catalytic systems have demonstrated the ability to induce asymmetry in the cyclization process, affording the desired pyrrolidine product with varying degrees of success.

Detailed findings from these studies show that the enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand and the metal center used. For example, different binaphthyl-based diamine ligands have been synthesized and tested, revealing that subtle changes in the ligand architecture can significantly impact both the catalytic activity and the enantiomeric excess of the resulting this compound.

While the direct use of this compound as a primary chiral auxiliary is not widely reported, its synthesis via asymmetric catalysis underscores the ongoing efforts to develop new chiral molecules and catalytic systems. The data from these synthetic efforts provide valuable insights into the design of future catalysts for asymmetric transformations.

The following tables summarize the research findings on the asymmetric synthesis of this compound, showcasing the performance of different catalytic systems.

SubstrateCatalyst/LigandProductEnantiomeric Excess (ee)Reference
1,1-Dimethyl-but-3-enylamineYtterbium ate complexes with axially chiral secondary diaminesThis compoundup to 32% sci-hub.ru
Amino-2,2-dimethyl-4-penteneYtterbium alkyl "ate" complexThis compoundup to 58%
2,2-dimethylpent-4-en-1-amineβ-Diketiminato calcium bis(trimethylsilyl)amide2,4,4-TrimethylpyrrolidineNot reported as asymmetric sciengine.com
Catalyst SystemSubstrate ScopeKey FindingsReference
Axially chiral secondary diamines with YtterbiumAminopentene derivativesModest enantioselectivities were achieved. The ligand structure significantly influences the reaction rate and stereochemical outcome. sci-hub.ru
Ytterbium alkyl "ate" complexesAmino-olefinsHigher enantiomeric excess was observed compared to other systems for the formation of 2,4,4-trimethylpyrrolidine.
β-Diketiminato calcium bis(trimethylsilyl)amideAmino-olefinsEfficient for intramolecular hydroamination, but the focus was not on asymmetric synthesis. sciengine.com
Rare-earth metal diisopropylamide complexesTerminal aminoalkenesShowed superior activity in intramolecular hydroamination/cyclization reactions compared to silylamide derivatives. rsc.org

Advanced Analytical Methodologies for 2,4,4 Trimethyl Pyrrolidine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2,4,4-trimethyl-pyrrolidine by examining the interaction of the molecule with electromagnetic radiation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values provide a detailed map of the proton environment. The methyl groups at the C4 position are chemically equivalent and are expected to produce a single, sharp singlet, while the methyl group at the C2 position would also appear as a distinct signal. The protons on the pyrrolidine (B122466) ring would exhibit more complex splitting patterns due to coupling with adjacent protons. The N-H proton of the secondary amine is typically a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. nih.gov Due to the symmetry of this compound, fewer than seven carbon signals are expected. The two methyl carbons at the C4 position are equivalent and would produce a single resonance. The other carbons in the molecule, including the C2 and its attached methyl group, and the C3 and C5 methylene (B1212753) carbons, would each give rise to distinct signals. The chemical shifts of these carbons are indicative of their local electronic environment. ipb.pt For instance, carbons bonded to the nitrogen atom (C2 and C5) are shifted downfield compared to the other ring carbons. Public databases indicate the availability of experimental ¹³C NMR data for 2,2,4-trimethylpyrrolidine (B2865414). nih.gov

Table 1: Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Multiplicity
¹HN-HBroad (variable)Singlet (br s)
C2-H~2.5-3.0Multiplet (m)
C2-CH₃~1.0-1.2Doublet (d)
C3-H₂~1.5-1.9Multiplet (m)
C4-(CH₃)₂~0.9-1.1Singlet (s)
¹³CC2~55-65-
C3~40-50-
C4~30-40-
C5~45-55-
Methyl Carbons~20-30-

Note: The values in this table are predictions based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. nih.gov It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula. For this compound, HRMS can distinguish its molecular formula, C₇H₁₅N, from other combinations of atoms that might have the same nominal mass. nih.govnih.gov The coupling of mass spectrometry with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) is standard for analyzing complex mixtures and confirming the identity of synthesized compounds. mdpi.comspectroscopyonline.com

Table 2: HRMS Data for this compound

PropertyValueReference
Molecular FormulaC₇H₁₅N nih.govnih.gov
Molecular Weight (g/mol)113.20 nih.govnih.gov
Exact Mass (Da)113.120449483 nih.govnih.gov
Ionization ModeTypically ESI+ or CI nih.govacs.org
Expected Ion [M+H]⁺114.1282-

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of specific bonds. For example, C-H stretching vibrations for the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. A key indicator for the secondary amine is the N-H stretch, which typically appears as a moderate-intensity band in the 3300-3500 cm⁻¹ region. The C-N stretching vibration is expected to be found in the fingerprint region, around 1200 cm⁻¹. The analysis of such spectra is often aided by comparison with spectral databases. nist.gov

Table 3: Key FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amine (N-H)Stretch3300 - 3500Medium
Alkane (C-H)Stretch2850 - 2960Strong
Alkane (C-H)Bend1350 - 1470Variable
Amine (C-N)Stretch1020 - 1250Medium-Strong

Crystallographic Studies for Solid-State Structure Elucidation

While spectroscopic methods reveal molecular connectivity, crystallographic techniques provide an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

X-ray Single-Crystal Diffraction Analysis

X-ray single-crystal diffraction is the gold standard for determining the precise spatial arrangement of atoms within a crystalline solid. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis provides definitive information on bond lengths, bond angles, and torsional angles. tubitak.gov.trnih.gov For this compound, this method would confirm the puckered conformation (e.g., envelope or twist) of the five-membered pyrrolidine ring and the relative stereochemistry of the methyl substituents. researchgate.netrsc.org In cases of chiral derivatives, X-ray crystallography can be used to determine the absolute configuration. The insights gained from crystal structures of related pyrrolidine-based molecules are crucial for understanding structure-activity relationships and for guiding molecular modeling studies. acs.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the progress of a chemical reaction and for assessing the purity of the final product. unipi.it

The purity of this compound can be effectively assessed using methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is well-suited for volatile and thermally stable compounds, separating components based on their boiling points and interactions with a stationary phase. HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net For a relatively nonpolar amine like this compound, reverse-phase HPLC using a C18 column is a common choice. The purity is typically determined by calculating the relative area of the product peak in the chromatogram. google.com

For rapid, qualitative analysis, such as monitoring the consumption of starting materials and the formation of products during a synthesis, Thin-Layer Chromatography (TLC) is frequently employed due to its simplicity and speed. nih.gov These chromatographic methods are fundamental to ensuring the quality and reproducibility of chemical research involving this compound. researchgate.net

Gas Chromatography (GC) Applications

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The analysis of volatile amines by GC can be challenging due to their basicity and polarity, which can lead to interactions with active sites in the GC system, resulting in poor peak shape and inaccurate quantification. restek.com To overcome these challenges, specialized columns and techniques are often employed.

Research and industrial applications have demonstrated the utility of GC in monitoring the synthesis and purity of this compound isomers. For instance, in the synthesis of (S)-2,2,4-trimethylpyrrolidine hydrochloride, GC analysis is used to determine the purity of the final product, with reported purities as high as 99.9%. newdrugapprovals.org Chiral GC is also essential for determining the enantiomeric excess (ee) of stereoisomers, achieving values up to 99.6% ee for the (S)-enantiomer. newdrugapprovals.org

The selection of an appropriate GC column is critical. While standard non-polar phases like dimethylpolysiloxane can be used, they may not provide optimal performance for polar amines. nih.gov Specialized columns, such as those with a base-deactivated surface and a stabilized non-polar polysiloxane phase (e.g., Rtx-Volatile Amine), are designed to minimize peak tailing and improve the analysis of volatile amines, even in the presence of water. restek.comresearchgate.netrestek.com These columns provide inert pathways, ensuring better accuracy and sensitivity. restek.com

Retention indices are a valuable tool for the identification of compounds in GC, providing a more reliable measure than retention time alone. trajanscimed.com The retention index of a compound is determined by its elution relative to a series of n-alkane standards. For this compound, specific retention index data is available for certain column types, aiding in its identification in complex mixtures.

Table 1: GC Parameters for the Analysis of Pyrrolidine Derivatives

ParameterDescriptionSource
Column TypeRtx-Volatile Amine or similar base-deactivated, non-polar stabilized polysiloxane columns are recommended for improved peak shape and inertness. restek.comresearchgate.net
Injector TemperatureTypically set around 250 °C for efficient volatilization. nih.gov
Oven Temperature ProgramAn initial temperature of around 40 °C, held for a few minutes, followed by a ramp of 10 °C/min to a final temperature of 260 °C can be effective for separating volatile amines. nih.gov
DetectorFlame Ionization Detector (FID) for general quantification or Mass Spectrometry (MS) for definitive identification and structural elucidation. wiley.comsciopen.com
DerivatizationWhile specialized columns can often preclude the need for derivatization, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to reduce polarity and improve peak shape. restek.comsigmaaldrich.com

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative for the analysis of this compound, especially in complex biological or environmental matrices. While the compound itself lacks a strong chromophore for UV detection, MS detection provides high sensitivity and selectivity. mdpi.com

LC-MS has been utilized to monitor reaction progress in syntheses involving 2,2,4-trimethylpyrrolidine. sfu.ca For the analysis of polar, non-volatile compounds, LC is often the method of choice. Although this compound is volatile, its hydrochloride salt form is less so and can be readily analyzed by LC. newdrugapprovals.orgsigmaaldrich.com

The separation of isomers is a key challenge that can be addressed by LC. Chiral stationary phases (CSPs) based on polysaccharides are effective for the separation of a wide range of stereoisomers and are compatible with reversed-phase conditions used in LC-MS/MS. csic.es The ability to separate isomers is crucial as different stereoisomers can have different biological activities and properties. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable mode of separation for polar compounds like amines. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is effective for retaining and separating polar analytes that show little or no retention in reversed-phase chromatography.

Table 2: LC-MS/MS Parameters for the Analysis of Related Amine Compounds

ParameterDescriptionSource
Chromatography ModeReversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC). researchgate.netnih.gov
ColumnFor RP, a C18 column can be used. For HILIC, an amide or a polymer-based amine-modified column is suitable. Chiral columns are necessary for isomer separation. csic.esresearchgate.netnih.gov
Mobile PhaseIn RP, a gradient of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) is common. In HILIC, a high percentage of acetonitrile with an aqueous buffer is used. Alkaline mobile phases can improve the chromatography of basic amines. researchgate.netnih.gov
DetectionTandem Mass Spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. nih.govmdpi.com
Ionization SourceElectrospray Ionization (ESI) in positive ion mode is typically used for the analysis of amines. csic.es

Advanced Sample Preparation Techniques in Analytical Chemistry

The goal of sample preparation is to isolate and concentrate the analyte of interest from the sample matrix, thereby reducing interferences and improving the sensitivity and reliability of the subsequent analysis. k-state.edu For a compound like this compound, the choice of sample preparation technique depends on the matrix (e.g., biological fluids, environmental samples, reaction mixtures) and the analytical method used.

Headspace Solid-Phase Microextraction (HS-SPME)

For volatile compounds like this compound, HS-SPME is a simple, solvent-free, and efficient sample preparation technique. wiley.comsciopen.com In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. mdpi.com The choice of fiber coating is critical for efficient extraction. For volatile amines, coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective. mdpi.commdpi.com

Solid-Phase Extraction (SPE)

SPE is a versatile technique used to clean up complex samples by partitioning the analyte between a solid sorbent and a liquid phase. mdpi.comresearchgate.net For pyrrolidine-related compounds, various SPE sorbents can be employed. Cation-exchange SPE is particularly effective for basic compounds like amines, as they can be retained on the sorbent under acidic conditions and eluted with a basic solution. nih.gov Polymeric sorbents with a hydrophilic-lipophilic balance (e.g., Oasis HLB) are capable of extracting a broad range of compounds, including both polar and non-polar analytes, from aqueous samples. researchgate.net

A more advanced and selective approach involves the use of Molecularly Imprinted Polymers (MIPs) as the SPE sorbent. mdpi.comscispace.com MIPs are created with binding sites that are complementary in shape, size, and functionality to the target analyte, leading to very high selectivity. mdpi.com

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For a basic compound like this compound, the pH of the aqueous phase can be adjusted to control its partitioning. By making the aqueous phase basic, the amine will be in its free base form, which is more soluble in organic solvents, facilitating its extraction. Conversely, acidifying the aqueous phase will protonate the amine, making it more water-soluble and allowing for the removal of non-basic impurities with an organic wash. nih.gov

Table 3: Comparison of Advanced Sample Preparation Techniques

TechniquePrincipleApplicability to this compoundAdvantagesSource
HS-SPMEAdsorption of volatile analytes from the headspace onto a coated fiber.Ideal for analyzing the free base form in various matrices due to its volatility.Solvent-free, simple, high enrichment factor for volatile compounds. wiley.commdpi.com
SPEPartitioning of analytes between a solid sorbent and a liquid sample.Effective for cleaning up complex samples and concentrating the analyte. Cation-exchange and polymeric sorbents are particularly useful.High recovery, good cleanup, can handle larger sample volumes. nih.govmdpi.comresearchgate.net
LLEPartitioning of analytes between two immiscible liquid phases.A fundamental technique where pH adjustment can be used to selectively extract the basic amine.Simple, inexpensive, and effective for initial cleanup and separation. nih.gov

Derivatization and Structure Reactivity Relationships in Trimethylpyrrolidine Frameworks

Systematic Modification of the Pyrrolidine (B122466) Ring System

The modification of the 2,4,4-trimethylpyrrolidine ring system is a key strategy for developing new catalysts and biologically active molecules. These modifications often involve the synthesis of specific stereoisomers and the introduction of various functional groups.

One fundamental modification is the preparation of enantiomerically pure forms of 2,4,4-trimethylpyrrolidine. For instance, processes have been developed for the synthesis of (S)-2,2,4-trimethylpyrrolidine and (R)-2,2,4-trimethylpyrrolidine. google.comgoogle.com A common synthetic route involves the enantioselective hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one to produce either (S)- or (R)-3,5,5-trimethyl-pyrrolidin-2-one, which is then reduced to the corresponding 2,2,4-trimethylpyrrolidine (B2865414). google.comgoogle.com The resulting chiral amines can be treated with an acid to form a salt, such as the hydrochloride salt. google.comgoogle.com

Further derivatization can be achieved through various chemical reactions, including oxidation to form N-oxides, reduction to other amine derivatives, and substitution reactions to introduce new functional groups onto the pyrrolidine ring. The synthesis of novel pyrrolidine-based organocatalysts often starts from chiral precursors, such as (R)-glyceraldehyde acetonide, to create complex structures with bulky substituents at the C2 position. beilstein-journals.org These systematic modifications allow for the creation of a library of catalysts with diverse steric and electronic properties.

A notable example of systematic modification is the intramolecular hydroamination of 2,2-dimethylpent-4-en-1-amine, which yields 2,4,4-trimethylpyrrolidine. sciengine.com This reaction can be catalyzed by various metal complexes, including those of rare-earth elements and calcium. sciengine.comrsc.org The choice of catalyst and reaction conditions can be systematically varied to optimize the yield and efficiency of the cyclization.

Precursor/ReactantReaction TypeProductCatalyst/ReagentsReference
5,5-dimethyl-3-methylenepyrrolidin-2-oneEnantioselective Hydrogenation, Reduction(S)-2,2,4-trimethylpyrrolidine- google.com
5,5-dimethyl-3-methylenepyrrolidin-2-oneEnantioselective Hydrogenation, Reduction(R)-2,2,4-trimethylpyrrolidine- google.com
Chiral imines from (R)-glyceraldehyde acetonideDiastereoselective allylation, hydrozirconation/iodinationNew pyrrolidine-based organocatalysts- beilstein-journals.org
2,2-dimethylpent-4-en-1-amineIntramolecular Hydroamination2,4,4-trimethylpyrrolidineβ-Diketiminato calcium bis(trimethylsilyl)amide sciengine.com
(4-azido-4-methylpentyl)-benzeneIntramolecular C-H amination2,2-dimethyl-5-phenylpyrrolidineDipyrrin cobalt imidos nih.gov

Influence of Substituents on Reaction Selectivity and Efficiency

The substituents on the trimethylpyrrolidine framework have a profound impact on the selectivity and efficiency of the reactions in which they are involved. The inherent steric hindrance provided by the three methyl groups is a key factor influencing its reactivity.

In the context of organocatalysis, the nature and position of substituents on the pyrrolidine ring are critical for controlling stereoselectivity. For example, in the Michael addition of aldehydes to nitroolefins, the relative configuration of the pyrrolidine catalyst influences both the diastereoselectivity and enantioselectivity of the reaction. beilstein-journals.org By testing a series of organocatalysts with different substituents, it was found that the steric bulk at the C2 position of the pyrrolidine ring plays a significant role in determining the stereochemical outcome. beilstein-journals.org

The electronic properties of substituents also play a crucial role. In the context of metal-catalyzed reactions, the introduction of electron-withdrawing or electron-donating groups on ligands derived from pyrrolidine can modulate the catalytic activity. For instance, in the polymerization of isoprene (B109036) using rare earth metal complexes, electron-withdrawing substituents on the ligand can enhance the rate of polymerization and influence the cis-1,4 selectivity of the resulting polymer. acs.org

The following table summarizes the effect of different substituents on the selectivity and efficiency of reactions involving pyrrolidine-based catalysts.

ReactionCatalyst/FrameworkSubstituentEffect on Selectivity/EfficiencyReference
Michael addition of aldehydes to nitroolefinsPyrrolidine-based organocatalystsBulky group at C2Influences diastereoselectivity and enantioselectivity beilstein-journals.org
Isoprene PolymerizationRare earth metal complexes with pyrrolidine-derived ligandsElectron-withdrawing groupsEnhances polymerization rate and cis-1,4 selectivity acs.org
Intramolecular HydroaminationZirconium amidate precatalystβ-quaternary carbons on substrateImportant for both reaction rate and selectivity nih.gov

Modulating Catalytic Activity through Structural Variation

The catalytic activity of systems based on the 2,4,4-trimethylpyrrolidine framework can be finely tuned through structural variations. This modulation is a cornerstone of rational catalyst design, enabling the optimization of performance for specific chemical transformations.

One effective strategy is the modification of the ligand scaffold in metal-based catalysts. For cobalt-mediated C-H amination reactions, changing the flanking groups on the dipyrromethene ligand from 2,4,6-triphenylphenyl to the bulkier trityl group can switch pyridine (B92270) from a co-catalyst to an inhibitor. nih.gov This demonstrates that subtle changes in the steric environment around the metal center can dramatically alter the reaction pathway and catalytic outcome.

In organocatalysis, the introduction of additional functional groups that can participate in non-covalent interactions, such as hydrogen bonding, is a common approach to modulate activity. Bifunctional organocatalysts that combine a pyrrolidine unit for enamine activation with a urea (B33335) or thiourea (B124793) moiety for hydrogen bonding have been designed. beilstein-journals.org The stereogenic center on the pyrrolidine unit is often the main determinant of stereoselectivity, while other stereocenters in the catalyst may play a minor role. beilstein-journals.org

The electronic properties of the catalyst can also be tuned. For N-heterocyclic carbene (NHC) ligands, the introduction of anionic groups can lead to a significant decrease in the ligand's donor capacity, which in turn affects the catalytic activity of the corresponding metal complex in reactions like polymerization and hydroboration. acs.org

The following table provides examples of how structural variations in pyrrolidine-based catalysts modulate their activity.

Catalyst SystemStructural VariationEffect on Catalytic ActivityReactionReference
Dipyrrin Cobalt ImidosChange of ligand flanking groupsSwitches pyridine from co-catalyst to inhibitorC-H Amination nih.gov
N-sulfinyl-N'-(pyrrolidinylmethyl)ureaIntroduction of urea/thioureaCreates bifunctional catalyst with hydrogen bonding capabilityMichael Addition beilstein-journals.org
N-Heterocyclic Carbene (NHC) Metal ComplexesAddition of electrophile to anionic NHCDecreases ligand donicity, affects polymerization and hydroboration activityPolymerization, Hydroboration acs.org
Pyrrolidine-based organocatalystIntroduction of a trifluoromethyl groupEfficient for the synthesis of syn and anti isomers of piperidinesMulti-component reaction researchgate.net

Design Principles for Novel Pyrrolidine-Based Scaffolds

The development of novel and efficient pyrrolidine-based scaffolds, including those derived from 2,4,4-trimethylpyrrolidine, is guided by several key design principles. These principles aim to control the reactivity, selectivity, and efficiency of the resulting catalysts or biologically active molecules.

A primary design principle is the incorporation of steric bulk to control access to the reactive center. The gem-dimethyl group at the 4-position of 2,4,4-trimethylpyrrolidine provides significant steric hindrance, which can be exploited to favor specific reaction pathways. This "Thorpe-Ingold effect" is also beneficial in cyclization reactions, where geminal substituents can accelerate ring formation. dtic.mil

Another important principle is the introduction of functional groups capable of secondary interactions, such as hydrogen bonding. In bifunctional organocatalysts, a pyrrolidine moiety acts as the enamine-forming component, while a separate hydrogen-bond donor group (e.g., thiourea, urea, or sulfonamide) activates the electrophile and controls the stereochemistry of the reaction. beilstein-journals.orgmdpi.com

The stereochemical arrangement of substituents on the pyrrolidine ring is a critical design element for asymmetric catalysis. The synthesis of catalysts with specific stereoisomers allows for the creation of "matched" and "mismatched" cases, where the stereochemistry of the catalyst either enhances or diminishes the desired stereochemical outcome. mdpi.com The pyrrolidine unit often serves as the primary stereogenic element in the catalyst structure. beilstein-journals.org

Furthermore, the electronic properties of the scaffold can be tuned by introducing electron-withdrawing or electron-donating substituents. This can influence the Lewis acidity or basicity of a catalyst or modulate the donor properties of a ligand in a metal complex. acs.orgacs.orgresearchgate.net The design of "smart" ligands that can change their properties in response to external stimuli (e.g., redox changes, light) represents an advanced design principle for creating switchable catalysts. acs.org

Finally, constraining the flexibility of the scaffold, for instance by incorporating the ethanolamine (B43304) moiety of β3-adrenergic receptor agonists into a pyrrolidine ring, can lead to improved selectivity and metabolic stability. nih.gov This highlights the importance of conformational control in the design of bioactive molecules.

Future Perspectives and Emerging Research Avenues

Development of Sustainable Synthetic Routes for Trimethylpyrrolidines

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research into 2,4,4-trimethyl-pyrrolidine will likely prioritize the shift from traditional multi-step, waste-intensive processes to more sustainable alternatives. Key areas of focus include biocatalysis and the use of green, recoverable catalysts.

Biocatalytic approaches, using enzymes to construct chiral pyrrolidines, are rapidly gaining traction. nih.gov Researchers have successfully engineered enzymes, such as cytochrome P411 variants, to catalyze the intramolecular C(sp³)–H amination of organic azides, yielding chiral pyrrolidine (B122466) products with good efficiency and enantioselectivity. nih.govacs.org This "new-to-nature" enzymatic platform could be adapted for the synthesis of trimethylpyrrolidine derivatives from appropriately substituted azide (B81097) precursors. nih.gov Another biocatalytic strategy involves the use of laccase enzymes for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones, which could serve as precursors to complex trimethylpyrrolidine structures. rsc.orgresearchgate.net

In parallel, the use of green catalysts offers a promising path. For instance, β-cyclodextrin, a water-soluble supramolecular catalyst, has been used for the eco-friendly, one-pot, three-component synthesis of substituted pyrrolidine-2-ones in a water-ethanol medium at room temperature. bohrium.comrsc.orgnih.gov This method avoids toxic metal catalysts and volatile organic solvents, aligning with the principles of green chemistry. bohrium.com Adapting such multi-component reactions could provide a direct and atom-economical route to novel this compound derivatives. researchgate.nettandfonline.com

Table 1: Emerging Sustainable Synthetic Routes for Substituted Pyrrolidines

Synthetic Strategy Catalyst/System Key Advantages Potential for Trimethylpyrrolidines Relevant Findings
Biocatalysis Engineered Cytochrome P411 High enantioselectivity, mild reaction conditions, new-to-nature reactions. nih.govacs.org Synthesis of chiral trimethylpyrrolidines from tailored azide precursors. Achieved up to 74% yield and 99:1 enantiomeric ratio for other pyrrolidines. acs.org
Biocatalysis Laccase (e.g., Novozym 51003) Stereoselective formation of complex structures, mild conditions. rsc.orgresearchgate.net Access to highly functionalized trimethylpyrrolidine-dione intermediates. Synthesized 13 products in moderate to good yields (42–91%). rsc.org
Green Catalysis β-Cyclodextrin Water-soluble, reusable, metal-free, eco-friendly solvent system. bohrium.comrsc.org One-pot synthesis of functionalized trimethylpyrrolidines via MCRs. Superior protocol for synthesizing a wide range of pyrrolidinone moieties. rsc.orgnih.gov

| Catalyst-Free MCR | Ultrasound Irradiation | Catalyst-free, room temperature, high efficiency for multi-component reactions. tandfonline.com | Facile, one-pot synthesis of highly substituted trimethylpyrrolidine hybrids. | Efficient generation of pyrrolidine compounds from simple starting materials. tandfonline.com |

Exploration of Novel Catalytic Transformations Mediated by Pyrrolidine Systems

The pyrrolidine scaffold is a privileged structure in organocatalysis, largely due to its ability to form key enamine and iminium ion intermediates. researchgate.netrsc.org While proline and diarylprolinol silyl (B83357) ethers are well-studied, the unique structure of this compound presents an opportunity to develop novel catalysts with distinct reactivity and selectivity profiles. The steric hindrance from the methyl groups could be leveraged to control the stereochemical outcome of reactions in ways that are inaccessible with less-substituted catalysts.

Future research should explore the use of this compound and its derivatives as organocatalysts in a variety of asymmetric transformations. benthamdirect.com These include aldol (B89426) reactions, Michael additions, and α-functionalizations of aldehydes and ketones. rsc.orgrsc.org For example, cinchona-derived squaramide catalysts bearing a pyrrolidine moiety have been shown to be effective in cascade reactions to produce highly substituted pyrrolidines. rsc.org The development of bifunctional catalysts, incorporating both the trimethylpyrrolidine unit for substrate activation and a hydrogen-bond donor group (like thiourea (B124793) or sulfonamide), could lead to highly efficient and selective catalytic systems. rsc.orgnih.gov The combination of a photoredox catalyst with a pyrrolidine-based organocatalyst has also emerged as a powerful strategy for novel transformations. acs.orgfrontiersin.org

Table 2: Examples of Catalytic Transformations Mediated by Pyrrolidine Systems

Reaction Type Catalyst System Role of Pyrrolidine Moiety Potential Influence of 2,4,4-Trimethyl Substitution
Asymmetric Aldol Reaction Pyrrolidine-thioamide Enamine formation with ketone donor, activation of carbonyl. rsc.org Increased steric bulk could enhance facial discrimination and diastereoselectivity.
Asymmetric Michael Addition Pyrrolidine-thiourea Bifunctional activation: enamine formation and H-bonding to nitroalkene. rsc.org Fine-tuning of the catalyst pocket to accommodate specific substrates.
α-Chlorination of Aldehydes 2,5-Diphenylpyrrolidine Forms a chiral catalyst-substrate complex, proceeds via an N-chlorinated intermediate. nih.gov Altered mechanism or selectivity due to steric hindrance around the nitrogen atom.
Dehydrogenation of Pyrrolidines B(C₆F₅)₃ Pyrrolidine acts as the substrate for conversion to a pyrrole (B145914). acs.org The trimethyl substitution pattern would influence the stability and reactivity of intermediates.

| Reductive C–N Bond Cleavage | Photoredox catalyst + Lewis acid | Pyrrolidine is the substrate for radical-based skeletal remodeling. acs.org | The substitution could direct the site of bond cleavage or influence radical stability. |

Advanced Materials Science Applications of Pyrrolidine Derivatives

The incorporation of pyrrolidine derivatives into polymers and nanomaterials is an emerging field with significant potential. scbt.com The unique structural and chemical properties of the pyrrolidine ring can be used to design advanced materials for applications in electronics, coatings, and biotechnology. scbt.comontosight.ai

A key research avenue is the synthesis of polymers containing the this compound moiety. This could be achieved by synthesizing a monomer derivative, such as N-acryloyl-2,4,4-trimethyl-pyrrolidine, and subsequently polymerizing it. ontosight.ai The resulting polymers could exhibit unique properties due to the bulky, hydrophobic trimethyl groups. Such polymers could find use as cationic polymers for gene delivery, where the pyrrolidine structure can be protonated to bind DNA. digitellinc.comnih.gov Researchers have synthesized pyrrolidine-based polymers and demonstrated their potential in forming polyplexes with DNA for transfection, noting excellent biocompatibility. nih.gov

Another promising direction is the development of chiral porous polymers (CPPs) for heterogeneous organocatalysis. rsc.org By incorporating chiral this compound units into a rigid, porous framework, it may be possible to create highly stable and recyclable catalysts that can operate in environmentally friendly solvents like water. rsc.org Furthermore, pyrrolidine derivatives have been used to functionalize fullerenes (C60), creating materials with specific photochemical stabilities, a concept that could be extended to trimethylpyrrolidine for novel electronic materials. ox.ac.uk

Table 3: Pyrrolidine Derivatives in Advanced Materials Science

Material Type Pyrrolidine Derivative Function Potential Application Research Finding
Cationic Polymers Serves as a protonatable amine group for binding nucleic acids. digitellinc.comnih.gov Gene delivery, tissue engineering. digitellinc.com Pyrrolidine-derived oligomers showed high transfection efficiency, even in the presence of serum, with excellent biocompatibility. nih.gov
Porous Organic Polymers (POPs) Acts as a built-in, accessible catalytic site for asymmetric reactions. rsc.org Heterogeneous organocatalysis, recyclable catalysts. rsc.org A pyrrolidine-based porous polymer proved to be an effective catalyst for Michael additions in pure water, with high yields (up to 98%) and enantioselectivities (up to 99%). rsc.org
Functionalized Nanomaterials Used to functionalize fullerenes or carbon nanotubes. ox.ac.uknih.gov Drug delivery, biosensors, electronic materials. ontosight.ainih.gov Pyrrolidine functionalization of carbon nanotubes was shown via DFT to be a promising strategy for drug delivery systems. nih.gov

| Synthetic Homopolymers | Forms the repeating monomer unit, imparting specific properties. ontosight.ai | Hydrogels, coatings, biomedical materials. ontosight.ai | Polymers derived from 1-(1-oxo-2-propen-1-yl)pyrrolidine exhibit aqueous solubility and biocompatibility. ontosight.ai |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,4,4-Trimethyl-pyrrolidine, and what are their key reaction conditions?

  • Methodological Answer : Synthesis typically involves multi-step alkylation or methylation of pyrrolidine precursors. For example, analogous routes to those described for 2-chloromethyl-3,5-dimethyl-4-methoxypyridine ( ) include:

N-Oxidation : Use hydrogen peroxide in acetic acid to introduce reactive oxygen sites.

Nitration : Employ mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C).

Nucleophilic Substitution : Replace nitro groups with methyl groups using methyl halides and base catalysis (e.g., K₂CO₃ in DMF).

Reduction : Catalytic hydrogenation (e.g., Pd/C) to finalize substituent positioning.
Key conditions include temperature control (reflux in ethanol or THF) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Focus on methyl group splitting patterns (e.g., singlets at δ 1.2–1.5 ppm for equatorial methyls) and ring proton coupling (J = 3–5 Hz for pyrrolidine CH₂ groups).
  • FT-IR : Identify C-N stretches (∼1,200 cm⁻¹) and absence of N-H bonds (∼3,300 cm⁻¹) to confirm alkylation.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. validated similar compounds using these techniques , while highlights IR spectral databases for comparison .

Advanced Research Questions

Q. How can researchers address conflicting data in the stereochemical analysis of this compound derivatives?

  • Methodological Answer :

  • 2D NMR : NOESY correlations can distinguish axial vs. equatorial methyl groups by spatial proximity to ring protons.
  • Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts conformational stability. combined experimental and theoretical studies to resolve pyrrolidine-2,3-dione stereochemistry, demonstrating cross-validation strategies .

Q. What strategies optimize the yield of this compound in catalytic alkylation reactions, and how do solvent choices influence regioselectivity?

  • Methodological Answer :

  • Catalyst Optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance methyl group transfer in biphasic systems.
  • Solvent Effects : Aprotic solvents (e.g., DMF, THF) stabilize transition states for equatorial methylation, while polar protic solvents (e.g., ethanol) may favor axial attack. reported solvent-dependent regioselectivity in pyridine alkylations .

Q. In computational studies of this compound, which quantum mechanical methods accurately predict its conformational stability?

  • Methodological Answer :

  • DFT with B3LYP/6-31G *: Accurately predicts energy minima for chair and twist-boat conformers.
  • Molecular Dynamics (MD) Simulations : Assess thermal stability under simulated reaction conditions (e.g., 298 K, 1 atm). used DFT to validate pyrrolidine-2,3-dione conformers against experimental data .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between experimental and predicted LogP values for this compound?

  • Methodological Answer :

  • Experimental Validation : Measure LogP via shake-flask HPLC (partition coefficient between octanol/water).
  • Computational Calibration : Adjust atomic contribution parameters in software (e.g., ChemAxon) to align with empirical data. reported LogP = 3.38 for a tetramethyl-bipyridyl analog, emphasizing calibration against known standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.